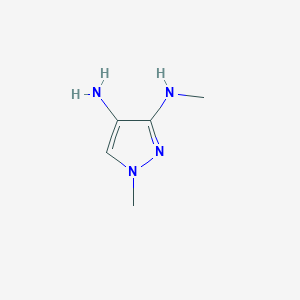
N3,1-Dimethyl-1H-pyrazole-3,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3,1-Dimethyl-1H-pyrazole-3,4-diamine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. N3,1-Dimethyl-1H-pyrazole-3,4-diamine has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The compound's structure allows for modifications that can enhance its bioactivity against various cancer types.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported that pyrazole derivatives possess activity against a range of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function . This property makes this compound a candidate for developing new antimicrobial therapies.
Materials Science
Synthesis of Coordination Complexes
this compound has been utilized in the synthesis of coordination complexes. For example, it serves as a ligand in metal complexes which display interesting magnetic and electronic properties. These complexes have potential applications in electronic devices and sensors . The ability of the compound to form stable complexes with transition metals enhances its utility in materials science.
Polymeric Materials
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and mechanical properties. The compound contributes to the cross-linking process within polymers, resulting in materials that exhibit improved durability and resistance to environmental factors .
Catalysis
Catalytic Applications
The compound has been investigated as a catalyst or co-catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in facilitating chemical transformations such as cross-coupling reactions and cycloadditions . Research indicates that incorporating this compound into catalytic systems can enhance reaction rates and yields.
Case Studies
Propriétés
Numéro CAS |
131311-56-3 |
|---|---|
Formule moléculaire |
C5H10N4 |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
3-N,1-dimethylpyrazole-3,4-diamine |
InChI |
InChI=1S/C5H10N4/c1-7-5-4(6)3-9(2)8-5/h3H,6H2,1-2H3,(H,7,8) |
Clé InChI |
CKTAQORZJFLYHW-UHFFFAOYSA-N |
SMILES |
CNC1=NN(C=C1N)C |
SMILES canonique |
CNC1=NN(C=C1N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















